tert-butyl 3-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple fused rings, including pyrimidine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Protection of functional groups using tert-butyl groups to ensure selectivity in subsequent reactions.
- Chlorination and oxidation steps to introduce the chloro and oxo functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized pyrimidine derivatives, while reduction may yield fully saturated piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure but with a bromophenyl group instead of the pyrimidine core.
Tert-butyl 3-oxoazetidine-1-carboxylate: Features an azetidine ring instead of the piperidine moiety.
Uniqueness
Tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate is unique due to its complex fused ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 3-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-22(2,3)31-21(30)26-9-4-5-14(11-26)19(28)25-10-8-17-16(13-25)20(29)27-12-15(23)6-7-18(27)24-17/h6-7,12,14H,4-5,8-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLDTHROQLDGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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